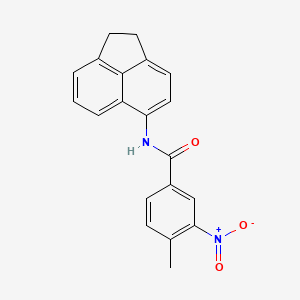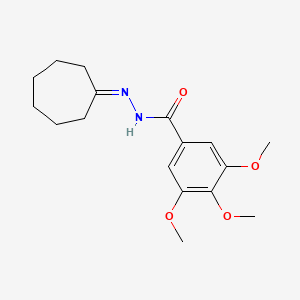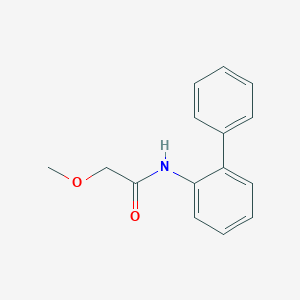
N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide, commonly known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property has made DMNQ a valuable tool for studying the role of oxidative stress in various biological processes.
作用机制
DMNQ generates N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide by accepting electrons from cellular electron donors, such as NADH and NADPH, and transferring them to molecular oxygen. The N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide generated by DMNQ can cause oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can lead to cell death or dysfunction.
Biochemical and Physiological Effects:
DMNQ-induced oxidative stress has been shown to have a wide range of biochemical and physiological effects. It can activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the c-Jun N-terminal kinase (JNK) pathway. DMNQ can also induce apoptosis or cell cycle arrest in various cell types.
实验室实验的优点和局限性
DMNQ is a valuable tool for studying the role of oxidative stress in various biological processes. Its ability to generate N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide in a controlled manner makes it a useful tool for investigating the effects of oxidative stress on cellular function. However, DMNQ-induced oxidative stress can be toxic to cells, and caution must be taken when using DMNQ in experiments.
未来方向
There are several future directions for research on DMNQ. One area of interest is the development of new therapeutic agents for oxidative stress-related diseases. DMNQ has been used to evaluate the efficacy of potential therapeutic agents, and further research in this area could lead to the development of new treatments for diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Another area of interest is the role of oxidative stress in aging and age-related diseases. DMNQ has been used to study the effects of oxidative stress on cellular function, and further research in this area could lead to a better understanding of the mechanisms underlying aging and age-related diseases.
Conclusion:
In conclusion, DMNQ is a valuable tool for studying the role of oxidative stress in various biological processes. Its ability to generate N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide in a controlled manner has made it a useful tool for investigating the effects of oxidative stress on cellular function. Further research on DMNQ could lead to the development of new therapeutic agents for oxidative stress-related diseases and a better understanding of the mechanisms underlying aging and age-related diseases.
合成方法
DMNQ can be synthesized by several methods, including the condensation of 1,2-dihydroacenaphthylene with 4-methyl-3-nitrobenzoyl chloride, or the reduction of 1,2-dihydroacenaphthoquinone with zinc dust and subsequent acylation with 4-methyl-3-nitrobenzoyl chloride.
科学研究应用
DMNQ has been widely used in scientific research to study the role of oxidative stress in various biological processes. It has been used to investigate the effects of oxidative stress on mitochondrial function, cell signaling pathways, and gene expression. DMNQ has also been used to study the mechanisms of action of various antioxidants and to evaluate the efficacy of potential therapeutic agents for oxidative stress-related diseases.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-5-6-15(11-18(12)22(24)25)20(23)21-17-10-9-14-8-7-13-3-2-4-16(17)19(13)14/h2-6,9-11H,7-8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVHUUYCRQTNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
